molecular formula C10H8BrClN2 B1292870 1-(2-Bromo-5-chlorophenyl)-3-methyl-1h-pyrazole CAS No. 1125828-26-3

1-(2-Bromo-5-chlorophenyl)-3-methyl-1h-pyrazole

Cat. No.: B1292870
CAS No.: 1125828-26-3
M. Wt: 271.54 g/mol
InChI Key: QYIGOGBGVKONDY-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with a bromo and chloro group on the phenyl ring, along with a methyl group on the pyrazole ring. Its distinct chemical properties make it a subject of interest in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole typically involves the following steps:

    Starting Material: The synthesis begins with 2-bromo-5-chlorobenzaldehyde.

    Formation of Hydrazone: The aldehyde is reacted with methylhydrazine to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization under acidic conditions to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be formed.

    Oxidation Products: Oxidized derivatives of the pyrazole ring.

    Reduction Products: Reduced forms of the pyrazole ring.

Scientific Research Applications

1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

  • 1-(2-Bromo-4-chlorophenyl)-3-methyl-1H-pyrazole
  • 1-(2-Bromo-5-fluorophenyl)-3-methyl-1H-pyrazole
  • 1-(2-Bromo-5-chlorophenyl)-3-ethyl-1H-pyrazole

Uniqueness: 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole is unique due to the specific positioning of the bromo and chloro groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This distinct structure can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2-bromo-5-chlorophenyl)-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2/c1-7-4-5-14(13-7)10-6-8(12)2-3-9(10)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIGOGBGVKONDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Potassium t-butoxide (3.9 g, 0.33 mmol) was dissolved in DMSO (25 mL). To this solution was added 3-methylpyrazole (2.7 g, 0.33 mmol) and the reaction was heated at 50° C. for 30 min. 1-Bromo-4-chloro-2-fluorobenzene (4.6 g, 0.22 mmol) was then added and the reaction was stirred at 50° C. for 16 h. The reaction was cooled to RT and extracted with water and EtOAc, washed with brine, and dried over Na2SO4, filtered and concentrated in vacuo. Purification by normal phase silica gel column chromatography (EtOAc/heptane) provided 1-(2-bromo-5-chlorophenyl)-3-methyl-1H-pyrazole and 1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole as a 4:1 mixture that was used in the next step directly.
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two

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